3-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-phenoxypropylamine with 2-amino-5-methyl-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
- N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
Uniqueness
3-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological applications.
Properties
Molecular Formula |
C16H21N3O2S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-methyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C16H21N3O2S/c1-12(2)11-14(20)17-16-19-18-15(22-16)9-6-10-21-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,17,19,20) |
InChI Key |
ILQUMCOGGZDGNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.